Cas no 4076-36-2 (5-Methyl-1H-tetrazole)

5-Methyl-1H-tetrazole 化学的及び物理的性質

名前と識別子

-

- 5-Methyl tetrazole

- 5-METHYL-1H-TERTAZOLE

- 5-METHYL-1H-TETRAZOLE

- 5-Methyl-1H-1,2,3,4-tertazole

- 5-METHYL-1H-1,2,3,4-TETRAZOLE

- 5-methyl-1,2,3,4-tetrazole

- 5-Methyl-1H-tetraazole

- 1H-Tetrazole, 5-methyl-

- 5-Methyl-2H-tetrazole

- 1H-Tetrazole,5-methyl

- 5-Methyl-1H-tertazol

- 5-Methyl-IH-tetrazole

- 5-methyl-tetrazol

- 5-methyltetrazolate

- methyl-1H-tetrazole

- 5-methyltetrazolium

- 5-Methyltetrazole

- Tetrazole, 5-methyl-

- 2H-Tetrazole, 5-methyl-

- XZGLNCKSNVGDNX-UHFFFAOYSA-N

- 5-methyl-1H-1,2,3,4-tetraazole

- Methyltetrazole

- NSC11136

- 5-methyl-2H-1,2,3,4-tetrazole

- PubChem9130

- 5-methyl-1h tetrazole

- 5-Methyl-1H-tetraazole #

- KSC235O8F

- XZGL

- GS-3021

- G22VBQ3QPY

- BB 0262337

- BCP22228

- A825278

- NS00030844

- 5-Methyl-1H-tetrazole, 97%

- NSC 11136

- AKOS000263048

- 51855-49-3

- J-517733

- InChI=1/C2H4N4/c1-2-3-5-6-4-2/h1H3,(H,3,4,5,6)

- DTXSID0074710

- CHEMBL477368

- XZGLNCKSNVGDNX-UHFFFAOYSA-

- AKOS005174188

- 4076-36-2

- SY031544

- F0001-1152

- EN300-104530

- NSC-11136

- XJM

- MFCD00129971

- M 5T

- FT-0602357

- UNII-G22VBQ3QPY

- STK523132

- DB-025317

- ALBB-013537

- 5-Methyl-1H-tetrazole

-

- MDL: MFCD00129971

- インチ: 1S/C2H4N4/c1-2-3-5-6-4-2/h1H3,(H,3,4,5,6)

- InChIKey: XZGLNCKSNVGDNX-UHFFFAOYSA-N

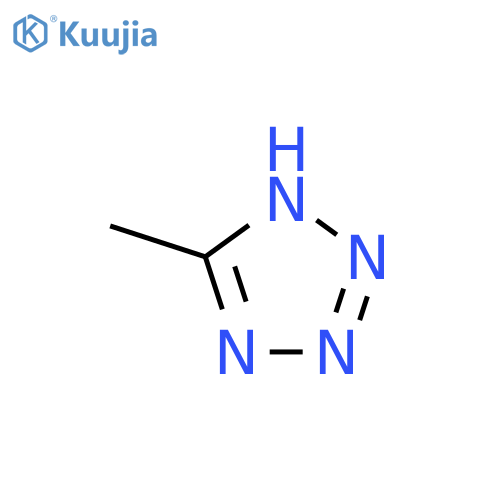

- ほほえんだ: N1=C(C([H])([H])[H])N=NN1[H]

計算された属性

- せいみつぶんしりょう: 84.04360

- どういたいしつりょう: 84.044

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 44.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 54.5

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 色と性状: 白色から淡黄色の結晶

- 密度みつど: 1.3190

- ゆうかいてん: 145.0 to 148.0 deg-C

- ふってん: 233.3ºC at 760 mmHg

- フラッシュポイント: 116.7ºC

- 屈折率: 1.533

- すいようせい: Soluble in water.

- PSA: 54.46000

- LogP: -0.49190

- ようかいせい: Soluble in water.

5-Methyl-1H-tetrazole セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:1325

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- 包装グループ:II

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

5-Methyl-1H-tetrazole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methyl-1H-tetrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D376481-1kg |

5-Methyltetrazole |

4076-36-2 | 98% | 1kg |

$380 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-FB616-5g |

5-Methyl-1H-tetrazole |

4076-36-2 | 99% | 5g |

¥70.0 | 2022-06-10 | |

| Enamine | EN300-104530-0.5g |

5-methyl-1H-1,2,3,4-tetrazole |

4076-36-2 | 95% | 0.5g |

$19.0 | 2023-10-28 | |

| Enamine | EN300-104530-10.0g |

5-methyl-1H-1,2,3,4-tetrazole |

4076-36-2 | 95% | 10g |

$48.0 | 2023-05-03 | |

| Enamine | EN300-104530-2.5g |

5-methyl-1H-1,2,3,4-tetrazole |

4076-36-2 | 95% | 2.5g |

$25.0 | 2023-10-28 | |

| TRC | M330255-100g |

5-Methyl Tetrazole |

4076-36-2 | 100g |

$431.00 | 2023-05-17 | ||

| Enamine | EN300-104530-0.05g |

5-methyl-1H-1,2,3,4-tetrazole |

4076-36-2 | 95% | 0.05g |

$19.0 | 2023-10-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19460-5g |

5-Methyl-1H-tertazole |

4076-36-2 | 5g |

¥48.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D403915-1kg |

5-Methyl-1H-tetrazole |

4076-36-2 | 97% | 1kg |

$1500 | 2024-06-05 | |

| TRC | M330255-25g |

5-Methyl Tetrazole |

4076-36-2 | 25g |

$ 150.00 | 2023-09-07 |

5-Methyl-1H-tetrazole 関連文献

-

Xiao-Wen Liang,Lin-Lin Zhang,Ting Zhang,Jiong-Peng Zhao,Fu-Chen Liu Dalton Trans. 2022 51 8491

-

Seiji Komeda,Hiroshi Takayama,Toshihiro Suzuki,Akira Odani,Takao Yamori,Masahiko Chikuma Metallomics 2013 5 461

-

K. Deng,S. W. Li,Y. L. Zhao,J. C. Shi,S. N. Luo J. Anal. At. Spectrom. 2022 37 2122

-

Hong Deng,Yong-Cai Qiu,Ying-Hua Li,Zhi-Hui Liu,Rong-Hua Zeng,Matthias Zeller,Stuart R. Batten Chem. Commun. 2008 2239

-

Yuan-Zhu Zhang,Song Gao,Osamu Sato Dalton Trans. 2015 44 480

-

Sachio Horiuchi,Hiromi Minemawari,Shoji Ishibashi Mater. Horiz. 2023 10 2149

-

Hanifrahmawan Sudibyo,Jefferson W. Tester Sustainable Energy Fuels 2022 6 5474

-

Tímea Kaszás,Ivett Cservenyák,éva Juhász-Tóth,Andrea E. Kulcsár,Paola Granatino,Ulf J. Nilsson,László Somsák,Marietta Tóth Org. Biomol. Chem. 2021 19 605

-

Ruo Ting Dong,Zhao Ying Ma,Li Xin Chen,Lan Fen Huang,Qian Hong Li,Ming Yuan Hu,Mo Yuan Shen,Chu Wen Li,Hong Deng CrystEngComm 2015 17 5814

-

Biao Liu,Yong-Cai Qiu,Guo Peng,Hong Deng CrystEngComm 2010 12 270

5-Methyl-1H-tetrazoleに関する追加情報

Introduction to 5-Methyl-1H-tetrazole (CAS No: 4076-36-2)

5-Methyl-1H-tetrazole is a heterocyclic organic compound with the molecular formula C₄H₅N₃. As indicated by its Chemical Abstracts Service (CAS) number 4076-36-2, this compound has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. The presence of a methyl group at the 5-position of the tetrazole ring introduces distinct reactivity and binding characteristics, making it a valuable scaffold for drug discovery and industrial applications.

The tetrazole core, characterized by four nitrogen atoms arranged in a ring structure, is known for its stability and ability to form hydrogen bonds, which are critical for molecular recognition processes. This structural motif has been extensively explored in medicinal chemistry, particularly as a pharmacophore in the development of bioactive molecules. The methyl-substituted derivative, 5-Methyl-1H-tetrazole, further enhances these properties by introducing additional van der Waals interactions and electronic effects that can modulate biological activity.

In recent years, 5-Methyl-1H-tetrazole has been investigated for its potential in various therapeutic areas. One of the most promising applications is in the development of antimicrobial agents. Studies have demonstrated that tetrazole derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. The methyl group in 5-Methyl-1H-tetrazole appears to enhance its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This has led to interest in exploring its efficacy against multidrug-resistant strains, a growing concern in global healthcare.

Moreover, the compound has shown promise in the field of anticancer research. The unique electronic distribution around the tetrazole ring allows for strong interactions with biological targets such as kinases and proteases. Preclinical studies have indicated that 5-Methyl-1H-tetrazole derivatives can induce apoptosis in cancer cell lines by interfering with signaling pathways involved in cell proliferation and survival. The methyl substituent may play a role in optimizing binding affinity and selectivity, potentially reducing off-target effects associated with other small-molecule inhibitors.

Another area where 5-Methyl-1H-tetrazole has found utility is in materials science. Its ability to form stable coordination complexes with transition metals makes it a valuable ligand in catalysis. For instance, complexes derived from this compound have been employed in cross-coupling reactions, which are pivotal in organic synthesis. The methyl group enhances steric hindrance around the metal center, allowing for better control over reaction outcomes and improving yields. This application underscores the versatility of 5-Methyl-1H-tetrazole beyond pharmaceuticals.

The synthesis of 5-Methyl-1H-tetrazole typically involves multi-step organic reactions starting from readily available precursors such as hydrazine hydrate and dimethyl acetylenedicarboxylate (DMAD). Recent advancements in synthetic methodologies have improved the efficiency and scalability of this process, making it more accessible for industrial applications. Techniques such as microwave-assisted synthesis have been employed to accelerate reaction times while maintaining high yields, highlighting the ongoing efforts to optimize production methods.

In conclusion, 5-Methyl-1H-tetrazole (CAS No: 4076-36-2) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its structural features enable it to serve as a versatile scaffold for drug discovery, an effective antimicrobial agent, an anticancer candidate, and a ligand in catalytic systems. As research continues to uncover new functionalities and applications of this molecule, its importance is likely to grow further. The continued exploration of its derivatives promises to yield novel bioactive compounds with significant therapeutic potential.

4076-36-2 (5-Methyl-1H-tetrazole) 関連製品

- 51855-49-3(5-methyl tetrazole)

- 159783-28-5(3-(cyclopropylmethoxy)-4-methoxybenzoic Acid)

- 2228854-27-9(4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine)

- 26489-75-8(Phenol,3,5-dimethyl-2-(2-propen-1-yl)-)

- 450337-85-6(3-methoxy-N-2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide)

- 2418674-73-2(Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-(piperazin-1-yl)benzoate)

- 1404364-79-9(3-(dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid)

- 642958-06-3(1-2-(cyclohex-1-en-1-yl)ethyl-3-2-(2,4-dichlorophenoxy)acetylthiourea)

- 2418668-54-7(Tert-butyl 3-azido-5-iodo-4-methylbenzoate)

- 1351594-55-2(N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-yl)methylethanediamide)